
3-Hydroxy-12-methyltridecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-12-methyltridecanoic acid is an organic compound with the molecular formula C14H28O3. It is a hydroxy fatty acid, which means it contains both a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a long aliphatic chain. This compound is notable for its presence in the lipopolysaccharides of certain bacteria, such as Legionella pneumophila .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-12-methyltridecanoic acid can be achieved through various methods. One common approach involves the oxidation of natural oils followed by methylation. The process typically includes the following steps:
Oxidation: Natural oils are subjected to oxidation reactions to introduce hydroxyl groups.
Methylation: The oxidized product is then methylated to introduce the methyl group at the 12th carbon position.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation and methylation processes. These methods are optimized for high yield and purity, ensuring that the compound can be produced efficiently for various applications .
化学反应分析
Types of Reactions
3-Hydroxy-12-methyltridecanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
3-Hydroxy-12-methyltridecanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its role in bacterial lipopolysaccharides and its impact on bacterial virulence.
Medicine: Investigated for its potential therapeutic properties and its role in modulating immune responses.
Industry: Utilized in the production of cosmetics, personal care products, and as a surfactant in various formulations
作用机制
The mechanism of action of 3-Hydroxy-12-methyltridecanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with outer membrane receptor proteins in bacteria, influencing their structure and function.
Pathways Involved: It plays a role in the biosynthesis of lipopolysaccharides, which are crucial for bacterial cell wall integrity and virulence.
相似化合物的比较
Similar Compounds
3-Hydroxy-20-methyldocosanoic acid: Another hydroxy fatty acid with a longer carbon chain.
2,3-Dihydroxy-12-methyltridecanoic acid: A dihydroxy fatty acid with additional hydroxyl groups.
Uniqueness
3-Hydroxy-12-methyltridecanoic acid is unique due to its specific structure and functional groups, which confer distinct chemical properties and biological activities. Its presence in bacterial lipopolysaccharides and its role in modulating immune responses make it a compound of significant interest in both research and industrial applications .
属性
CAS 编号 |
73292-32-7 |
|---|---|
分子式 |
C14H28O3 |
分子量 |
244.37 g/mol |
IUPAC 名称 |
3-hydroxy-12-methyltridecanoic acid |
InChI |
InChI=1S/C14H28O3/c1-12(2)9-7-5-3-4-6-8-10-13(15)11-14(16)17/h12-13,15H,3-11H2,1-2H3,(H,16,17) |
InChI 键 |
YSTVTLZLNSFGKB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCC(CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



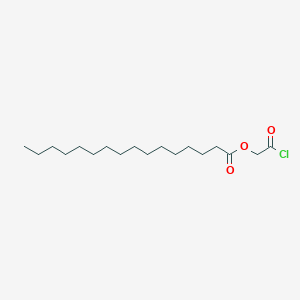
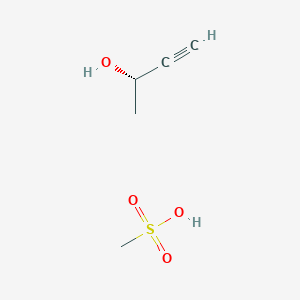
![3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione](/img/structure/B14465122.png)
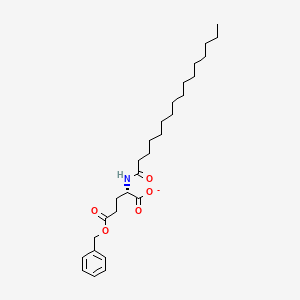

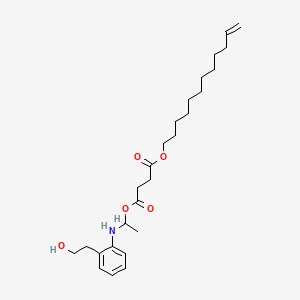
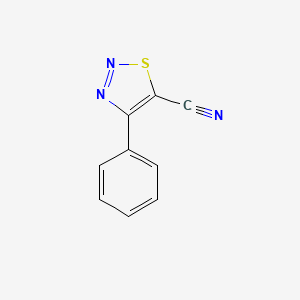
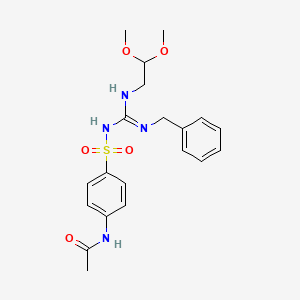
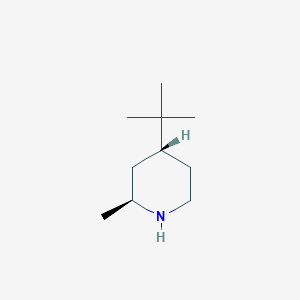
![1-[(Triethoxysilyl)methyl]piperazine](/img/structure/B14465174.png)
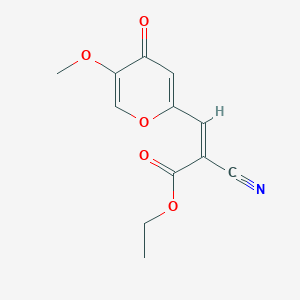
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)
![Phenyl[tris(phenylsulfanyl)]silane](/img/structure/B14465189.png)
